![molecular formula C23H23N3O5S B2753216 (Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 865174-33-0](/img/structure/B2753216.png)
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule. It contains an isoindoline group, which is a type of heterocyclic compound . It also contains a benzo[d]thiazole group, which is another type of heterocyclic compound .
Molecular Structure Analysis
The crystal structure of a similar compound, 2-(1,3-dioxoisoindolin-2-yl)propanoic acid, reveals a complex polymeric chain with intermolecular O-HO hydrogen bonds and weak intramolecular C-HO hydrogen bonds .Scientific Research Applications
Anti-inflammatory Applications
A series of derivatives were synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models. These derivatives showed promising anti-inflammatory activity. The study also conducted molecular docking to understand the binding affinity towards human serum albumin, indicating a potential mechanism of action for their anti-inflammatory effects (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Evaluation
In another study, derivatives of the compound were designed, synthesized, and evaluated for anticonvulsant activities. The study utilized the maximal electroshock test and subcutaneous pentylenetetrazole seizures models in mice. One specific derivative showed significant anticonvulsant activity, highlighting the compound's potential in developing new anticonvulsant medications (Nath et al., 2021).
Solubility and Drug Delivery
A study on a related derivative focused on its solubility and drug delivery capabilities. It investigated the preferential solvation of the compound in a binary cosolvent system, predicting improved oral absorption and bioavailability, which could be beneficial for managing diabetes mellitus and its complications (Hussain et al., 2022).
Metabolic Stability Improvement
Research into improving the metabolic stability of derivatives through structural modification indicated that altering the heterocyclic rings can reduce metabolic deacetylation, improving the compound's pharmacokinetic properties. This has implications for the development of more stable and effective pharmaceutical agents (Stec et al., 2011).
Crystal Structure Analysis
The crystal structures of certain derivatives have been analyzed to provide insights into their molecular configurations, which can inform the design of new compounds with improved efficacy and safety profiles (Galushchinskiy, Slepukhin, & Obydennov, 2017).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c1-3-30-12-11-25-18-10-9-15(31-4-2)13-19(18)32-23(25)24-20(27)14-26-21(28)16-7-5-6-8-17(16)22(26)29/h5-10,13H,3-4,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMGUNWFSEXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.